An In-depth Technical Guide to 3,5-Dibromo-4-chlorobenzonitrile: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3,5-Dibromo-4-chlorobenzonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dibromo-4-chlorobenzonitrile (CAS No. 1541255-11-1), a polysubstituted aromatic nitrile with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of bromine and chlorine atoms on the benzonitrile scaffold imparts unique reactivity and physicochemical properties, making it an attractive intermediate for the synthesis of novel therapeutic agents and functional materials. This document will delve into the plausible synthetic pathways, detailed physicochemical characterization, safety protocols, and the prospective applications of this compound in drug discovery, with a focus on its role as a scaffold for generating diverse molecular libraries.
Introduction: The Significance of Polysubstituted Benzonitriles
Substituted benzonitriles are a cornerstone in the field of organic synthesis, serving as pivotal intermediates in the creation of a wide array of pharmaceuticals, agrochemicals, and dyes. The nitrile functionality is a valuable synthon, readily convertible into other key functional groups such as amines, carboxylic acids, and tetrazoles. Furthermore, the aromatic ring can be functionalized to modulate the electronic and steric properties of the molecule, thereby fine-tuning its biological activity and pharmacokinetic profile.
3,5-Dibromo-4-chlorobenzonitrile is a particularly interesting scaffold due to its dense halogenation pattern. The presence of two bromine atoms and a chlorine atom significantly influences the electron density of the aromatic ring, impacting its reactivity in cross-coupling reactions and nucleophilic aromatic substitution. This high degree of functionalization offers multiple points for molecular elaboration, allowing for the rapid generation of diverse compound libraries for high-throughput screening in drug discovery programs.[1]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 3,5-Dibromo-4-chlorobenzonitrile is essential for its effective utilization in synthetic chemistry. The following table summarizes its key identifiers and properties.
| Property | Value | Source |
| CAS Number | 1541255-11-1 | [2] |
| Molecular Formula | C₇H₂Br₂ClN | |
| Molecular Weight | 295.36 g/mol | |
| Appearance | White to off-white solid (predicted) | Inferred from related compounds |
| Purity | ≥98% (typical) | |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents (predicted) | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available |
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¹H NMR: A single peak in the aromatic region is expected, corresponding to the two equivalent protons at the C2 and C6 positions. The chemical shift would be influenced by the deshielding effects of the halogens and the nitrile group.
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¹³C NMR: Six distinct signals are anticipated in the aromatic region, corresponding to the seven carbon atoms of the benzonitrile core. The carbon atom of the nitrile group will appear at a characteristic downfield shift.
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IR Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is expected in the range of 2220-2240 cm⁻¹.
Synthesis of 3,5-Dibromo-4-chlorobenzonitrile: A Plausible Synthetic Route
While a specific documented synthesis for 3,5-Dibromo-4-chlorobenzonitrile is not widely published, a robust and logical synthetic pathway can be proposed based on well-established organic transformations. The most viable approach involves a two-step sequence starting from 4-chloroaniline: regioselective bromination followed by a Sandmeyer reaction.[6][7]
Caption: Proposed two-step synthesis of 3,5-Dibromo-4-chlorobenzonitrile.
Step 1: Synthesis of 3,5-Dibromo-4-chloroaniline (Hypothetical Protocol)
The first step involves the regioselective bromination of 4-chloroaniline. The amino group is an activating, ortho-, para-director. Since the para position is blocked by the chlorine atom, bromination is expected to occur at the two ortho positions.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-chloroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
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Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (2.1 equivalents) in the same solvent from the dropping funnel with continuous stirring. The reaction is exothermic and the addition rate should be controlled to maintain the temperature below 10°C.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, pour the reaction mixture into an ice-cold solution of sodium bisulfite to quench any unreacted bromine.
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Isolation: The product, 3,5-dibromo-4-chloroaniline, is expected to precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Synthesis of 3,5-Dibromo-4-chlorobenzonitrile via Sandmeyer Reaction (Hypothetical Protocol)
The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a nitrile via a diazonium salt intermediate.[6][7][8][9]
Experimental Protocol:
-
Diazotization:
-
Suspend 3,5-dibromo-4-chloroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (2.2 equivalents) in water.
-
Cool this solution to 0-5°C.
-
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
A reaction, often accompanied by the evolution of nitrogen gas, will occur.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 3,5-Dibromo-4-chlorobenzonitrile by column chromatography on silica gel or by recrystallization.
-
Caption: Simplified mechanism of the Sandmeyer reaction.
Applications in Drug Discovery and Medicinal Chemistry
The highly functionalized nature of 3,5-Dibromo-4-chlorobenzonitrile makes it a valuable starting material for the synthesis of a wide range of biologically active molecules. The bromine atoms are particularly amenable to substitution via transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of diverse aryl, alkyl, and alkynyl groups at the 3 and 5 positions.
Potential Therapeutic Targets:
While specific drugs derived from 3,5-Dibromo-4-chlorobenzonitrile are not yet on the market, the benzonitrile scaffold is present in numerous approved drugs and clinical candidates targeting a variety of diseases. The unique substitution pattern of this molecule could lead to the discovery of novel inhibitors for enzymes or receptors where halogen bonding and specific steric bulk are crucial for high-affinity binding.
Library Synthesis for High-Throughput Screening:
The primary utility of 3,5-Dibromo-4-chlorobenzonitrile in drug discovery lies in its potential for parallel synthesis and the generation of focused compound libraries. By systematically varying the substituents at the 3 and 5 positions, and by converting the nitrile to other functional groups, a vast chemical space can be explored to identify hits against various biological targets.[1]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 3,5-Dibromo-4-chlorobenzonitrile is not widely available, its handling should be guided by the safety precautions for related halogenated benzonitriles.[10][11][12][13][14]
-
Hazard Statements (Predicted):
-
Precautionary Statements (Recommended):
-
Wear protective gloves, protective clothing, eye protection, and face protection.[11]
-
Use only outdoors or in a well-ventilated area.[13]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]
-
Wash skin thoroughly after handling.[11]
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
-
If swallowed, inhaled, or on skin, seek immediate medical advice/attention.[11]
-
Handling and Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
Conclusion
3,5-Dibromo-4-chlorobenzonitrile is a chemical compound with considerable potential for researchers in organic synthesis and drug discovery. Its polysubstituted aromatic structure provides a versatile platform for the development of novel molecules with diverse applications. The synthetic route outlined in this guide, based on established chemical principles, offers a practical approach to accessing this valuable building block. As the demand for novel chemical entities in pharmaceutical and materials science continues to grow, the utility of such highly functionalized intermediates is expected to increase significantly. Further research into the reactivity and biological activity of derivatives of 3,5-Dibromo-4-chlorobenzonitrile is warranted to fully explore its potential.
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Chemical Synthesis Database. (2025, May 20). 3,5-diamino-4-chlorobenzonitrile. [Link]
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MDPI. (2021, April 7). A Practical Procedure for Regioselective Bromination of Anilines. Molbank, 2021(2), M1222. [Link]
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PrepChem.com. (n.d.). Synthesis of 3,5-dibromo-4-chlorophenol. [Link]
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PubChem. (n.d.). 4-Chlorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). 3,5-Dibromo-4-hydroxy-benzonitrile. [Link]
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